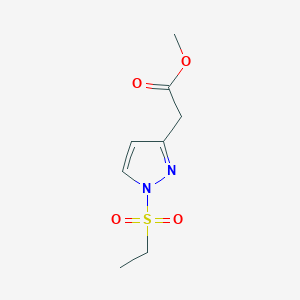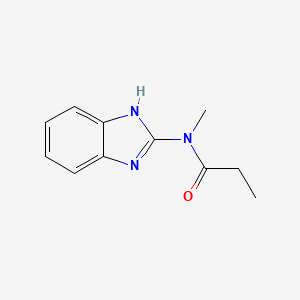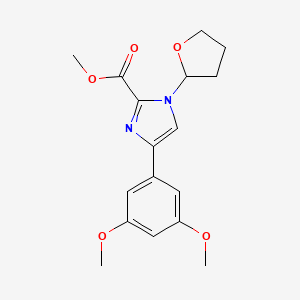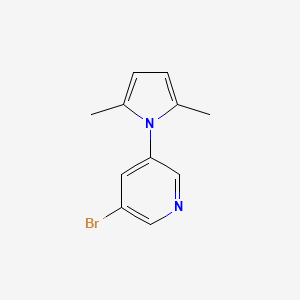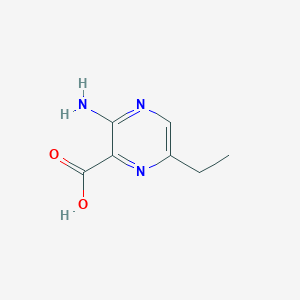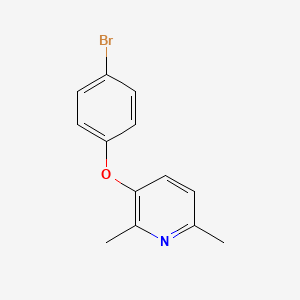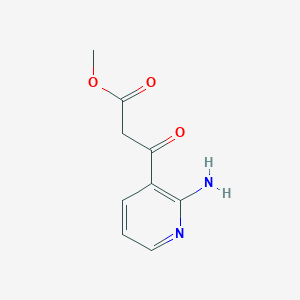![molecular formula C11H21NO2 B13871420 4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine CAS No. 265108-39-2](/img/structure/B13871420.png)
4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine is an organic compound that features a piperidine ring substituted with a tetrahydro-2H-pyran-4-yl group via an oxy-methyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine typically involves the reaction of piperidine with tetrahydro-2H-pyran-4-yl methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tetrahydro-2H-pyran moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce tetrahydro-2H-pyran-4-yl methanol derivatives .
Wissenschaftliche Forschungsanwendungen
4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A related compound with a similar ring structure but lacking the piperidine moiety.
Piperidine: A simpler structure without the tetrahydro-2H-pyran substitution.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Another compound with a tetrahydro-2H-pyran group but different functional groups
Uniqueness
4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine is unique due to its combined structural features of both piperidine and tetrahydro-2H-pyran, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
265108-39-2 |
|---|---|
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
4-(oxan-4-yloxymethyl)piperidine |
InChI |
InChI=1S/C11H21NO2/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11/h10-12H,1-9H2 |
InChI-Schlüssel |
IKEPWJORLCFCIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1COC2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine](/img/structure/B13871340.png)
![3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13871363.png)
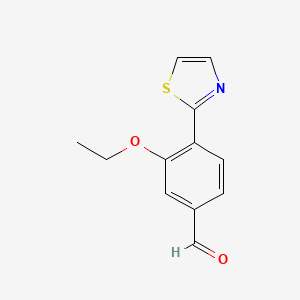
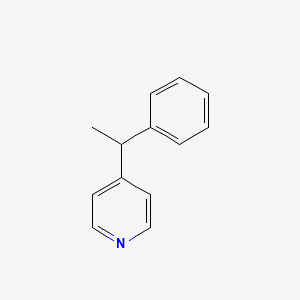
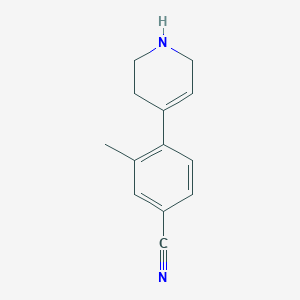
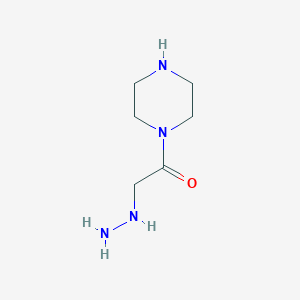
![2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13871383.png)
